sundaicumone B

Description

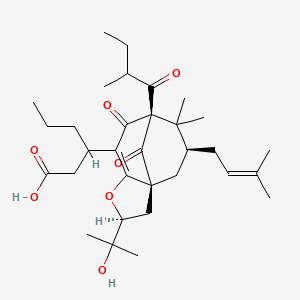

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H48O7 |

|---|---|

Molecular Weight |

544.7 g/mol |

IUPAC Name |

3-[(1S,3S,8S,10S)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-8-(2-methylbutanoyl)-10-(3-methylbut-2-enyl)-7,12-dioxo-4-oxatricyclo[6.3.1.01,5]dodec-5-en-6-yl]hexanoic acid |

InChI |

InChI=1S/C32H48O7/c1-10-12-20(15-23(33)34)24-26(36)32(25(35)19(5)11-2)28(37)31(17-22(30(8,9)38)39-27(24)31)16-21(29(32,6)7)14-13-18(3)4/h13,19-22,38H,10-12,14-17H2,1-9H3,(H,33,34)/t19?,20?,21-,22-,31-,32-/m0/s1 |

InChI Key |

FCICWQITHHIQIK-AZCNDVSNSA-N |

Isomeric SMILES |

CCCC(CC(=O)O)C1=C2[C@]3(C[C@@H](C([C@@](C1=O)(C3=O)C(=O)C(C)CC)(C)C)CC=C(C)C)C[C@H](O2)C(C)(C)O |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C3(CC(C(C(C1=O)(C3=O)C(=O)C(C)CC)(C)C)CC=C(C)C)CC(O2)C(C)(C)O |

Synonyms |

sundaicumone B |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Sundaicumone B

Botanical Sourcing and Extraction Methodologies for Calophyllum sundaicum

Sundaicumone B was isolated from the leaves of Calophyllum sundaicum P.F. Stev., a plant belonging to the Clusiaceae family. acs.orgacs.org The plant material was collected in Singapore, specifically from the Upper Pierce Reservoir area. acs.org A voucher specimen (CNPR 57) was deposited at the Singapore Botanic Gardens herbarium to ensure botanical authenticity. acs.orgacs.org

The extraction process began with 46.9 g of dried and milled leaves, which were exhaustively extracted using a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). acs.orgacs.org The solvent was removed by rotary evaporation to yield a crude extract. This crude extract was then subjected to a modified Kupchan solvent partitioning scheme. It was first partitioned between 90% aqueous methanol and hexane. Subsequently, the methanol concentration was adjusted, and the mixture was further partitioned with dichloromethane to concentrate the active components. acs.orgacs.org

Advanced Chromatographic Techniques in Bioassay-Guided Isolation

The isolation of this compound was guided by a bioassay that screened for activity against the glucocorticoid receptor (GR). acs.orgacs.orgnih.gov This approach, known as bioassay-guided fractionation, ensures that the chemical isolation process is focused on the biologically active constituents of the extract. mdpi.comnih.govsemanticscholar.org The dichloromethane fraction, which showed activity in the GR assay, was targeted for further purification. acs.orgacs.org

The separation of the individual compounds from the active fraction was achieved using advanced chromatographic techniques. acs.org Specifically, preparative C₁₈ reversed-phase high-performance liquid chromatography (HPLC) was employed to separate the components, leading to the isolation of 1.2 mg of this compound as a pure compound. acs.orgacs.org

Comprehensive Spectroscopic Analyses for Structural Determination

Following isolation, the precise chemical structure of this compound was determined through a combination of modern spectroscopic methods. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the compound. The analysis was performed in negative ionization mode. acs.org The HRESIMS data for this compound showed a mass-to-charge ratio (m/z) of 543.3290. acs.org This corresponded to a calculated value of 543.3322 for the molecular formula C₃₂H₄₈O₇, confirming the elemental composition of the molecule. acs.org

The detailed connectivity and stereochemistry of this compound were elucidated using a suite of Nuclear Magnetic Resonance (NMR) experiments. acs.orgox.ac.uk The structural backbone and the arrangement of atoms were established using one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). acs.org

The NMR data revealed that this compound possesses a polyprenylated acylphloroglucinol core structure. acs.org Analysis of the spectra indicated the presence of a 3-methyl-2-butenyl (B1208987) side-chain, which was a key feature distinguishing it from its co-isolated analogue, sundaicumone A. acs.orgacs.org The HSQC experiment correlated protons with their directly attached carbons, while the HMBC experiment revealed long-range correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. acs.org

Chiroptical methods were employed to investigate the stereochemistry of this compound. The optical rotation was measured on a digital polarimeter, yielding a specific rotation value of [α]²⁵_D +48 (c 0.1, EtOH), indicating that the molecule is chiral and rotates plane-polarized light. acs.orgorganicchemistrydata.org

While the absolute configuration was not definitively established, the relative stereochemistry was determined using two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY). acs.orgacs.org ROESY experiments identify protons that are close to each other in space, providing crucial information about the three-dimensional arrangement of the atoms and substituents within the molecule. acs.org

| Technique | Data | Reference |

| HRESIMS | m/z 543.3290 [M-H]⁻ (Calculated for C₃₂H₄₇O₇, 543.3322) | acs.org |

| UV (EtOH) | λₘₐₓ 207 nm (log ε 3.89), 278 nm (log ε 3.85) | acs.org |

| IR (film) | νₘₐₓ 3440, 1725, 1618 cm⁻¹ | acs.org |

| Optical Rotation | [α]²⁵_D +48 (c 0.1, EtOH) | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry (1D and 2D: 1H, 13C, HSQC, HMBC)

Comparative Structural Analysis with Related Polyprenylated Acylphloroglucinols (e.g., Sundaicumone A, Garsubellin B)

The structure of this compound is closely related to other known polyprenylated acylphloroglucinols. acs.org

Identification of Novel Structural Motifs and Side-Chain Architectures

The structural elucidation of this compound has led to the identification of novel structural motifs and unique side-chain architectures within the family of polyprenylated acylphloroglucinols. acs.orgnih.gov

A significant and previously unreported feature of both sundaicumone A and B is the presence of a 3-substituted hexanoic acid unit attached to the acylphloroglucinol core. acs.orgacs.orgnih.gov This particular structural element had not been observed in other known compounds of this class prior to their discovery, highlighting a new variation in the acyl side-chains of these natural products. acs.org

The specific architecture of the side-chains is a defining characteristic of this compound. While sharing a common acylphloroglucinol skeleton with sundaicumone A, the distinction lies in the substituent at the C-10 position. acs.org In this compound, this position is occupied by a 3-methyl-2-butenyl side-chain. acs.org This is in contrast to sundaicumone A, which features a 2,3-dihydroxyl-3-methylbutyl side-chain at the same position. acs.org

The identification of these structural features was made possible through detailed analysis of 2D NMR data, particularly through correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which reveals long-range couplings between protons and carbons. acs.org

Table 2: Key Structural Features and Side-Chains of this compound

| Structural Feature | Description | Significance |

|---|---|---|

| Core Structure | Acylphloroglucinol acs.org | Common to this class of compounds. |

| Novel Moiety | 3-substituted hexanoic acid unit acs.orgnih.gov | A previously unreported structural motif in polyprenylated acylphloroglucinols. acs.org |

Biosynthetic Pathways and Precursor Studies of Sundaicumone B

Proposed Biogenetic Route to Polyprenylated Acylphloroglucinol Core Skeletons

The biosynthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of compounds to which sundaicumone B belongs, is believed to originate from an acylphloroglucinol precursor. mdpi.comdoi.org This initial structure undergoes a series of complex reactions to form the characteristic core skeletons of PPAPs.

The proposed biogenetic pathway generally involves the following key stages:

Acylation of a Phloroglucinol (B13840) Core: The process is initiated with the acylation of a phloroglucinol derivative. This establishes the fundamental acylphloroglucinol structure.

Prenylation: Multiple prenyl groups, derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are attached to the phloroglucinol core. This step is crucial for the structural diversity of PPAPs.

Intramolecular Cyclization: The polyprenylated intermediate then undergoes a series of intramolecular cyclizations, often through Diels-Alder reactions or other cyclization mechanisms, to form the intricate polycyclic systems seen in compounds like this compound. uky.edu These cyclizations are enzyme-mediated and lead to the formation of various bicyclic, tricyclic, and even more complex ring systems. doi.orgfrontiersin.org

For instance, the formation of a bicyclo[3.3.1]nonane core, a common feature in many PPAPs, is a result of specific intramolecular cyclizations of a polyprenylated acylphloroglucinol intermediate. frontiersin.org The final structure of the PPAP is determined by the specific folding of the prenyl chains and the subsequent cyclization patterns.

Investigation of Key Enzymatic Transformations in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is not yet fully elucidated, studies on related PPAPs provide insights into the types of enzymes likely involved. The key transformations are catalyzed by a variety of enzymes, including:

Prenyltransferases (PTs): These enzymes are responsible for attaching the isoprenoid side chains to the phloroglucinol core. Different PTs may exhibit regio- and stereospecificity, leading to the diverse prenylation patterns observed in PPAPs.

Cyclases: Following prenylation, cyclase enzymes mediate the intramolecular cyclizations that form the polycyclic core. These enzymes control the stereochemistry of the newly formed rings.

Oxidoreductases: Enzymes such as cytochrome P450 monooxygenases and dehydrogenases are likely involved in subsequent modifications of the polycyclic skeleton, including hydroxylations, epoxidations, and dehydrogenations. These modifications contribute to the final structural complexity of this compound.

The structural similarity of this compound to garsubellin B suggests that their biosynthetic pathways may share common enzymatic steps. acs.org

Isotopic Labeling Studies to Elucidate Biosynthetic Precursors

To definitively identify the building blocks of this compound, isotopic labeling studies are essential. While specific studies on this compound are not extensively reported, research on other PPAPs has utilized this technique. In such studies, isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or mevalonate (B85504), are fed to the plant or cell cultures. The incorporation of the label into the final natural product is then traced using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

This method allows researchers to confirm the origin of the carbon skeleton, identifying the primary metabolites that serve as the fundamental units for the acylphloroglucinol core and the polyprenyl side chains. For PPAPs, it is expected that the phloroglucinol ring is derived from the polyketide pathway (acetate units), while the prenyl groups originate from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Genetic and Transcriptomic Analyses of Biosynthetic Gene Clusters in Calophyllum Species

The genes encoding the enzymes for PPAP biosynthesis are often clustered together in the plant genome, forming what is known as a biosynthetic gene cluster (BGC). Identifying and characterizing these BGCs is a powerful strategy for understanding and potentially engineering the biosynthesis of compounds like this compound.

Transcriptome analysis of various Calophyllum species has been undertaken to identify candidate genes involved in the biosynthesis of related compounds, such as calanolides. nih.govnih.gov These studies involve sequencing the messenger RNA (mRNA) from different plant tissues (leaves, stems, roots) to identify genes that are actively being expressed. nih.govnih.gov By searching for sequences with homology to known biosynthetic enzymes, such as prenyltransferases and cyclases, researchers can identify candidate genes that may be part of the this compound biosynthetic pathway. nih.govnih.gov

Phylogenetic analyses of these candidate genes can further help in predicting their function. researchgate.net For example, a recent study on Calophyllum soulattri provided the complete chloroplast genome, which is a valuable resource for further genetic studies on the genus. researchgate.net

Chemoenzymatic Approaches to Understanding Biosynthetic Intermediates

Chemoenzymatic synthesis offers a powerful tool for probing the biosynthetic pathway of complex natural products like this compound. This approach combines chemical synthesis of proposed intermediates with enzymatic transformations to verify the feasibility of a proposed biosynthetic step.

For example, a proposed intermediate in the biosynthesis of a PPAP could be chemically synthesized and then incubated with a crude enzyme extract from the source plant or with a purified candidate enzyme identified through transcriptomic studies. If the enzyme converts the synthetic intermediate into the next product in the proposed pathway, it provides strong evidence for the role of that enzyme and the structure of the intermediate. This strategy can help to piece together the biosynthetic puzzle one step at a time, providing a deeper understanding of how nature constructs these intricate molecules.

Preclinical Biological Activities and Molecular Mechanisms of Sundaicumone B

Assessment of Anti-inflammatory Potential

The initial investigation into the biological activity of sundaicumone B was guided by a bioassay to screen for potential anti-inflammatory effects through interaction with the glucocorticoid receptor (GR). nih.govacs.org The GR is a well-established target for anti-inflammatory drugs, as its activation can inhibit pro-inflammatory transcription factors and reduce inflammation. acs.org

A reporter gene assay was utilized to screen a natural product library, which identified an extract from the leaves of Calophyllum sundaicum as active. acs.org Bioassay-guided fractionation of this extract led to the isolation of this compound. acs.org The compound was tested for its ability to activate the glucocorticoid receptor, showing an EC50 value of 75 μM. acs.org In the same assay, the potent synthetic glucocorticoid, dexamethasone, used as a positive control, displayed an EC50 of 1.0 nM. acs.org The significantly weaker activity of this compound compared to the control led the researchers to conclude that its potency was insufficient to justify more detailed biological investigation at the time. acs.org

Table 1: Glucocorticoid Receptor (GR) Agonist Activity

| Compound | EC50 (GR Assay) |

|---|---|

| This compound | 75 μM |

| Dexamethasone (Control) | 1.0 nM |

Data sourced from Cao et al., 2006. acs.org

In Vitro Cellular Models for Inflammation Modulation (e.g., macrophage lines)

Specific studies assessing the activity of purified this compound in in vitro cellular models of inflammation, such as macrophage cell lines (e.g., RAW 264.7), have not been reported in the peer-reviewed scientific literature. The initial screening results showing weak activity likely precluded further detailed investigations in such models. acs.org

Mechanisms of Action on Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

There is no published research detailing the molecular mechanisms of this compound on key pro-inflammatory signaling pathways. Investigations into its effects on pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), or Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) have not been documented.

Inhibition of Inflammatory Mediators and Cytokines (e.g., iNOS, COX-2, TNF-α, IL-6)

Data on the ability of this compound to inhibit the production or expression of specific inflammatory mediators and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6), is not available in the current scientific literature.

In Vivo Anti-inflammatory Efficacy Studies in Animal Models (e.g., paw edema, systemic inflammation)

There are no published reports of in vivo studies conducted to evaluate the anti-inflammatory efficacy of this compound in animal models. Standard preclinical models, such as carrageenan-induced paw edema or models of systemic inflammation, have not been used to test this specific compound.

Evaluation of Cytotoxic and Anti-proliferative Activities

While other polyprenylated acylphloroglucinols and various extracts from the Calophyllum genus have been evaluated for cytotoxic effects against cancer cell lines, specific data for this compound is not present in the available literature. researchgate.netresearchgate.net

Differential Cytotoxicity Profiling Across Non-Human Cell Lines

There are no published studies that provide a differential cytotoxicity profile of this compound across any non-human cell lines.

Investigation of Apoptotic and Autophagic Induction Pathways

Currently, there are no publicly available scientific studies that have investigated the specific effects of this compound on the induction of apoptotic or autophagic pathways in any cell line. Research on related polyprenylated acylphloroglucinols has shown that some compounds in this class can induce apoptosis in cancer cells; however, these findings are not directly applicable to this compound. acs.orgresearchgate.net

Modulation of Cell Cycle Progression and Growth Factor Signaling (in vitro)

The direct effects of this compound on cell cycle progression have not been reported in the scientific literature. A primary study on this compound identified its activity in a glucocorticoid receptor (GR) reporter gene assay. acs.orgacs.org The glucocorticoid receptor is a nuclear hormone receptor that, when activated, can influence gene transcription, which may include genes related to cell cycle and growth. acs.org

In this assay, this compound exhibited weak agonist activity at the glucocorticoid receptor. acs.orgacs.org

| Compound | Assay | Activity | EC50 |

|---|---|---|---|

| This compound | Glucocorticoid Receptor (GR) Agonist Assay | Weak | 75 μM |

| Dexamethasone (Control) | Glucocorticoid Receptor (GR) Agonist Assay | Potent | 1.0 ± 0.6 nM |

The authors of the study concluded that the observed activity was too weak to justify further biological investigation at the time. acs.orgacs.org There are no specific studies detailing its interaction with other growth factor signaling pathways.

In Vivo Preclinical Oncology Models (e.g., xenograft studies in animal models)

There are no published in vivo studies, including xenograft models in animals, that have evaluated the preclinical oncological potential of this compound. The weak in vitro activity observed in initial screenings likely precluded the advancement of this compound to more complex and costly in vivo testing. acs.org

Antioxidant and Reactive Oxygen Species (ROS) Modulation

While many natural products, including compounds from the Calophyllum genus, are investigated for their antioxidant properties, specific data for this compound is not available in the current body of scientific literature.

In Vitro Radical Scavenging and Antioxidant Capacity Assays

There are no published reports detailing the results of in vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound. Therefore, its intrinsic antioxidant capacity remains uncharacterized.

Cellular Protection Against Oxidative Stress

No studies have been conducted to assess the ability of this compound to protect cells from oxidative stress induced by agents such as hydrogen peroxide or other reactive oxygen species (ROS) generators.

Mechanistic Insights into Redox Pathway Regulation

Given the lack of foundational data on its antioxidant activity, there have been no mechanistic studies into how this compound might regulate cellular redox pathways, such as the Nrf2-Keap1 signaling axis.

Other Pharmacological and Biochemical Activities

This section details additional preclinical pharmacological and biochemical activities of this compound, a polyprenylated acylphloroglucinol derivative isolated from the leaves of Calophyllum sundaicum. The following subsections describe its modulatory effects on the glucocorticoid receptor, its enzyme inhibition profile, and its evaluation in antimicrobial and antimalarial preclinical models.

Glucocorticoid Receptor Modulatory Activity

This compound has been identified as a modulator of the glucocorticoid receptor (GR), a ligand-activated transcription factor involved in regulating a wide array of physiological processes, including inflammatory responses. researchgate.netnih.gov The glucocorticoid receptor is a key target for anti-inflammatory therapies. hawaii.edu Synthetic glucocorticoids are widely used to treat chronic inflammatory diseases, but their use can be limited by side effects. hawaii.edudntb.gov.ua This has driven research into identifying novel selective glucocorticoid receptor modulators (SEGRMs) that may offer a better therapeutic profile. dntb.gov.uadrugbank.com

Bioassay-guided fractionation of an extract from the leaves of Calophyllum sundaicum led to the isolation of this compound. researchgate.nethawaii.edu In a reporter gene assay using human A549 cells, this compound demonstrated weak antagonistic activity against the glucocorticoid receptor. researchgate.nethawaii.edu The compound exhibited a half-maximal effective concentration (EC50) of 75 μM. hawaii.eduutar.edu.my In the same assay, the standard GR agonist, dexamethasone, had an EC50 of 1.0 ± 0.6 nM. hawaii.edu Due to this weak activity, further biological investigation into its glucocorticoid receptor-mediated effects was not pursued at the time of its discovery. hawaii.edu

Table 1: Glucocorticoid Receptor Activity of this compound

| Compound | Assay Type | Cell Line | Activity (EC50) | Reference |

| This compound | Glucocorticoid Receptor (GR) Reporter Gene Assay | Human A549 | 75 μM | hawaii.eduutar.edu.my |

| Dexamethasone (Control) | Glucocorticoid Receptor (GR) Reporter Gene Assay | Human A549 | 1.0 ± 0.6 nM | hawaii.edu |

Enzyme Inhibition Profiles (e.g., kinases, proteases)

Enzyme inhibition is a critical mechanism for many therapeutic agents. sigmaaldrich.comhuji.ac.il Kinases and proteases are two major classes of enzymes that are frequent targets in drug discovery for various diseases, including cancer and inflammatory disorders. nih.govsigmaaldrich.comnih.gov

As of the current literature, there are no specific studies published that detail the inhibitory activity of this compound against specific kinases or proteases. Research on the broader Calophyllum genus has identified various compounds with diverse biological activities, but the specific enzyme inhibition profile for this compound remains uninvestigated. researchgate.net Therefore, its potential to act as a kinase or protease inhibitor is not known.

Antimicrobial and Antimalarial Activity in Preclinical Models

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial and antimalarial agents. nih.govresearchgate.net Natural products are a historically significant source of such therapeutic leads. researchgate.net Various plants within the Calophyllum genus are used in traditional medicine to treat infections, and extracts from these plants have demonstrated antimicrobial and antimalarial properties in scientific studies. researchgate.netplantiary.comwikipedia.org For instance, compounds isolated from other Calophyllum species have shown potent antimalarial activity against Plasmodium falciparum. researchgate.net

However, based on a review of the available scientific literature, there have been no specific preclinical studies reporting on the antimicrobial (antibacterial or antifungal) or antimalarial activity of the isolated compound, this compound. While extracts from Calophyllum sundaicum have been noted for potential antimicrobial properties, the activity of its specific constituents, including this compound, has not been individually characterized in this context. plantiary.com

Structure Activity Relationship Sar Studies of Sundaicumone B and Its Analogues

Systematic Modification of Sundaicumone B Scaffolds for SAR Mapping

The exploration of the structure-activity relationships (SAR) of this compound, a polyprenylated acylphloroglucinol, is crucial for understanding its biological activity and for the rational design of more potent analogues. While specific and extensive SAR studies focused solely on the this compound scaffold are limited in publicly available research, broader investigations into the SAR of the overarching class of polycyclic polyprenylated acylphloroglucinols (PPAPs) provide significant insights.

The general approach to SAR for this class of compounds involves the systematic modification of various parts of the molecular scaffold. These modifications typically target several key regions:

The Acyl Side Chain: The nature of the acyl group attached to the phloroglucinol (B13840) core is a primary target for modification. Variations in the length, branching, and presence of functional groups within this chain can significantly impact biological activity. For instance, in related PPAPs, alterations to the acyl chain have been shown to influence anti-inflammatory and anticancer activities. unisi.it

The Prenyl Groups: The number, position, and orientation of the prenyl or geranyl side chains are critical determinants of activity. Cyclization of these chains to form additional rings, as seen in the complex cage-like structures of many PPAPs, creates a diverse array of scaffolds with distinct biological profiles.

The Phloroglucinol Core: Modifications to the core phloroglucinol ring, such as altering the substitution pattern or introducing different functional groups, can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The Bicyclic Core: For caged PPAPs, modifications to the bicyclo[3.3.1]nonane-2,4,9-trione core are explored. This includes changes to the substituents on the bridgehead carbons and alterations to the ring stereochemistry.

A common strategy in the SAR exploration of natural products like this compound is late-stage functionalization. This approach allows for the diversification of a common, complex core structure, enabling the rapid generation of a library of analogues for biological screening. For example, a late-stage divergent synthesis approach has been effectively used to create a library of type B PPAPs to study their activity against methicillin-resistant Staphylococcus aureus (MRSA). neu.edu

Comparative Analysis of Biological Potency Between Sundaicumone A and B

Sundaicumone A and this compound were isolated from the leaves of Calophyllum sundaicum. acs.orgacs.org Both compounds were identified through bioassay-guided fractionation and tested for their activity as agonists of the glucocorticoid receptor (GR), a nuclear hormone receptor involved in regulating gene transcription and inflammation. acs.orgfrontiersin.org

The primary structural difference between sundaicumone A and B lies in a side chain attached to the core structure. acs.orgacs.org In sundaicumone A, this side chain is a 2,3-dihydroxy-3-methylbutyl group, whereas in this compound, it is a 3-methyl-2-butenyl (B1208987) (prenyl) group. acs.org This seemingly minor difference leads to a notable distinction in their biological potency against the glucocorticoid receptor.

In a reporter gene assay designed to identify novel GR agonists, this compound demonstrated a greater potency than sundaicumone A. acs.orgacs.org The half-maximal effective concentrations (EC50) for these compounds were determined as follows:

| Compound | EC50 (µM) against Glucocorticoid Receptor |

| Sundaicumone A | 173 |

| This compound | 75 |

This data indicates that this compound is more than twice as potent as sundaicumone A in this particular assay. acs.org The presence of the intact prenyl group in this compound, as opposed to the dihydroxylated version in sundaicumone A, suggests that the hydrophobicity and/or the specific steric profile of this region may be important for the interaction with the glucocorticoid receptor. However, it is important to note that the activity of both compounds was considered weak, especially in comparison to the control, dexamethasone, which had an EC50 of 1.0 ± 0.6 nM. acs.org Due to this weak activity, further biological investigation of these specific compounds was not pursued in the initial study. acs.org

Design and Synthesis of Conformationally Restricted or Simplified Analogues

The design and synthesis of conformationally restricted or simplified analogues of complex natural products like this compound is a powerful strategy in medicinal chemistry. This approach aims to lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity, or to create simpler structures that are easier to synthesize while retaining the key pharmacophoric features.

For a flexible molecule like this compound, understanding its conformational landscape is the first step. libretexts.org Techniques such as NMR spectroscopy and computational modeling can be used to predict and identify low-energy conformations. ethz.chmdpi.comnih.gov The rotation around the numerous single bonds in the acyl and prenyl side chains of this compound allows it to adopt a multitude of shapes.

Conformationally Restricted Analogues:

The synthesis of conformationally restricted analogues of this compound could involve several strategies:

Introduction of Rings: Creating additional ring systems by cyclizing the flexible side chains can fix their orientation relative to the core. This has been a natural strategy employed in the biosynthesis of many caged PPAPs.

Incorporation of Double or Triple Bonds: Introducing unsaturation into the acyl side chain can limit the number of rotational degrees of freedom.

Simplified Analogues:

Given the synthetic challenges associated with the complex, stereochemically rich core of this compound, the design of simplified analogues is an attractive approach. This involves identifying the minimal structural components necessary for biological activity and incorporating them into a more synthetically accessible scaffold. For this compound's activity at the glucocorticoid receptor, this might involve retaining the phloroglucinol core with its acyl and a single prenyl group, while eliminating other chiral centers and side chains that may not be essential for binding.

While specific examples of the design and synthesis of conformationally restricted or simplified analogues of this compound are not prevalent in the literature, the principles have been applied to other complex natural products. The total synthesis of related PPAPs has provided synthetic routes that could be adapted to produce such analogues. nih.gov

Computational Chemistry Approaches in SAR Development (e.g., QSAR, Molecular Docking)

Computational chemistry provides invaluable tools for accelerating the process of SAR development, offering insights into the interactions between a ligand and its target at a molecular level. For this compound and its analogues, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neu.edu By analyzing a dataset of related molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

For the broader class of PPAPs, 3D-QSAR models have been successfully developed. neu.edu These models consider the three-dimensional properties of the molecules, such as steric and electrostatic fields, to predict activity. For example, a 3D-QSAR model was generated for a library of type B PPAPs to predict their anti-MRSA activity, guiding the synthesis of more potent analogues. neu.eduresearchgate.net A similar approach could be applied to this compound and its derivatives to optimize their activity against the glucocorticoid receptor or other potential targets.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In the context of this compound, molecular docking into the ligand-binding domain of the glucocorticoid receptor can help to rationalize its observed activity. mdpi.com By comparing the docked poses of sundaicumone A and B, it may be possible to understand why this compound is more potent. For instance, the less polar prenyl group of this compound might fit more favorably into a hydrophobic pocket of the receptor compared to the dihydroxylated side chain of sundaicumone A.

These computational approaches, when used in conjunction with experimental data, can guide the design of new analogues with improved potency and selectivity, ultimately streamlining the drug discovery process.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.govplos.org Identifying the pharmacophore of this compound for its interaction with the glucocorticoid receptor is essential for designing new molecules with similar or enhanced activity.

Based on the structure of this compound and the known features of other glucocorticoid receptor ligands, several key pharmacophoric elements can be proposed:

Hydrogen Bond Acceptors: The multiple ketone and hydroxyl groups on the phloroglucinol core and the acyl side chain of this compound are likely to act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of the glucocorticoid receptor. frontiersin.org

Hydrogen Bond Donors: The enolizable beta-dicarbonyl system and any hydroxyl groups can also serve as hydrogen bond donors.

Hydrophobic Features: The polyprenylated nature of this compound provides several hydrophobic regions, including the prenyl side chains and the alkyl portion of the acyl group. These are likely to interact with hydrophobic pockets within the ligand-binding domain of the glucocorticoid receptor. The difference in potency between sundaicumone A and B highlights the importance of the hydrophobicity in the side chain at C-10. acs.orgacs.org

Three-Dimensional Arrangement: The specific spatial arrangement of these features is critical. The rigid bicyclic core of this compound serves as a scaffold to present the pharmacophoric elements in a defined orientation for optimal interaction with the receptor.

Chemical Synthesis and Derivatization of Sundaicumone B

Retrosynthetic Strategies for the Polyprenylated Acylphloroglucinol Core

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary bond disconnections. ias.ac.in For complex structures like the polyprenylated acylphloroglucinols (PPAPs), this approach is indispensable for planning an efficient synthetic route. ias.ac.inyoutube.com

The core of sundaicumone B is a bicyclo[3.3.1]nonane-2,4,9-trione. frontiersin.org A common retrosynthetic strategy for this core involves a key disconnection to break the bicyclic system into a more manageable monocyclic or acyclic precursor. egrassbcollege.ac.inyoutube.com This often involves envisioning a Dieckmann condensation or a similar intramolecular cyclization as the final ring-forming step in the forward synthesis. rsc.org The polyprenyl side chains are typically introduced via alkylation reactions at various stages of the synthesis.

Key considerations in the retrosynthetic analysis of the PPAP core include:

Symmetry: Recognizing symmetrical or pseudo-symmetrical elements can simplify the synthetic target. youtube.com

Functional Group Interconversion (FGI): Strategic manipulation of functional groups can facilitate key bond formations or disconnections. ias.ac.in

Stereocontrol: Planning for the stereoselective introduction of chiral centers is crucial, especially for those on the flexible prenyl side chains. frontiersin.org

Total Synthesis Approaches to this compound and Structurally Related Molecules

While a specific total synthesis of this compound has not been extensively reported, the synthesis of structurally related PPAPs provides a roadmap for its potential construction. The total synthesis of molecules like clusianone and garsubellin A, which share the same bicyclo[3.3.1]nonane core, highlights key synthetic challenges and solutions. acs.org

A common strategy involves the initial construction of the phloroglucinol (B13840) core, followed by sequential prenylation and cyclization to form the bicyclic system. For instance, the synthesis of clusianone involved the acylation of a phloroglucinol derivative, followed by prenylation and an acid-catalyzed intramolecular Michael addition to construct the bicyclic core. acs.org

An alternative approach is a biomimetic synthesis, which attempts to mimic the proposed biosynthetic pathway of the natural product. For PPAPs, this could involve an oxidative dearomatization of a polyprenylated phloroglucinol precursor, followed by a cascade of cyclizations.

The synthesis of regio-hyperibone L and (+)-epi-clusianone was achieved through a concise and stereoselective method featuring a bioinspired Me2AlSEt-promoted domino Dieckmann cyclization as the key step. rsc.org This highlights the power of domino reactions in rapidly assembling complex molecular architectures.

Semisynthetic Modifications and Late-Stage Derivatization of Natural Precursors

Given the complexity of the total synthesis of PPAPs, a more practical approach for generating analogs is often through the semisynthesis from abundant natural precursors. nih.gov This involves isolating a naturally occurring PPAP and then chemically modifying it to produce a range of derivatives.

Late-stage functionalization (LSF) is a powerful tool in this regard. LSF strategies aim to directly modify C-H bonds or other unreactive positions in a complex molecule, avoiding the need for lengthy de novo synthesis. For PPAPs, this could involve:

Oxidation: Selective oxidation of allylic or benzylic positions on the prenyl side chains.

Hydrogenation: Reduction of double bonds in the prenyl groups to create saturated analogs.

Click Chemistry: Introduction of functional handles, such as alkynes or azides, to allow for the rapid attachment of diverse molecular fragments.

The development of these semisynthetic methods is crucial for exploring the structure-activity relationships (SAR) of this compound and related compounds, potentially leading to the discovery of analogs with improved biological properties.

Development of Novel Synthetic Methodologies Applicable to Complex Natural Products

The pursuit of complex natural products like this compound often drives the development of new synthetic methods. mdpi.comnih.gov The challenges associated with constructing the densely functionalized and stereochemically rich PPAP scaffold have spurred innovation in several areas:

Domino Reactions: As mentioned earlier, domino reactions that form multiple bonds in a single operation are highly desirable for efficiency. The development of new domino cascades for the construction of bicyclic systems is an active area of research.

Catalytic Enantioselective Methods: The synthesis of enantiomerically pure PPAPs requires the use of asymmetric catalysis. New catalysts and reactions for the enantioselective alkylation, cyclization, and functionalization of phloroglucinol derivatives are constantly being developed.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. The application of flow chemistry to the synthesis of PPAP intermediates could streamline their production.

Mechanochemistry: The use of mechanical force to drive chemical reactions, often in the absence of a solvent, is a green and efficient alternative to traditional solution-phase synthesis. nih.gov This has been applied to various reaction types and could be beneficial for certain steps in a PPAP synthesis. mdpi.com

These novel methodologies not only facilitate the synthesis of this compound and its relatives but also contribute to the broader field of organic synthesis.

Scalable Synthesis and Process Chemistry Considerations for this compound Production

For a natural product to be developed into a therapeutic agent, a scalable and cost-effective synthesis is essential. nih.gov This requires moving beyond the laboratory-scale synthesis and addressing the challenges of process chemistry.

Key considerations for the scalable synthesis of this compound include:

Route Scouting: Identifying the most efficient and robust synthetic route from a variety of possibilities.

Reagent and Solvent Selection: Choosing reagents and solvents that are inexpensive, safe, and environmentally friendly.

Process Optimization: Fine-tuning reaction conditions (temperature, concentration, reaction time) to maximize yield and minimize byproducts.

Purification: Developing efficient and scalable methods for purifying intermediates and the final product.

Safety Assessment: Identifying and mitigating potential safety hazards associated with the chemical process.

The development of a scalable synthesis of this compound would likely involve a combination of chemical and potentially biotechnological approaches. For example, fermentation or cell-free enzymatic systems could be used to produce a key intermediate, which would then be elaborated chemically.

Advanced Analytical and Chemoinformatic Methodologies in Sundaicumone B Research

Quantitative Analysis of Sundaicumone B in Plant Extracts and Biological Matrices

The accurate quantification of this compound in complex mixtures such as plant extracts and biological samples is crucial for understanding its distribution, biosynthesis, and pharmacological potential. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for this purpose.

Table 1: Example of Quantitative Analysis of Inophyllums in Calophyllum inophyllum Leaf Extracts using HPLC-DAD (Note: This table illustrates the application of the technique to related compounds, as specific quantitative data for this compound is not available in the cited literature.)

| Compound | Mean Content (mg/kg of dry leaf extract) | Content Range (mg/kg of dry leaf extract) |

| Inophyllum B | 9.45 | 0.0 - 39.0 |

| Inophyllum P | 4.6 | 0.0 - 21.8 |

| Calophyllolide | 1.93 | 0.0 - not specified |

| Data sourced from a study on Calophyllum inophyllum leaf extracts from French Polynesia. free.fr |

UPLC-MS/MS represents a more sensitive and selective technique for quantitative analysis. acs.orgcapes.gov.brwaters.com UPLC enhances chromatographic resolution and speed by using smaller particle-size columns, while tandem mass spectrometry provides high specificity and sensitivity through the monitoring of specific precursor-to-product ion transitions, a method known as multiple reaction monitoring (MRM). capes.gov.brfrontiersin.org This technique is particularly valuable for analyzing samples with low analyte concentrations or complex matrices. waters.com A UPLC-Q-TOF-MS method has been validated for the quantitative determination of polycyclic polyprenylated acylphloroglucinols (PPAPs) in Garcinia species, a class of compounds structurally related to this compound. capes.gov.brnih.gov This method demonstrated excellent sensitivity with limits of detection in the low ng/mL range and high precision. capes.gov.brnih.gov Such an approach would be highly suitable for the trace-level quantification of this compound in various biological matrices.

Metabolomic Profiling of Calophyllum Species for Related Metabolites

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the complete set of small-molecule metabolites in a biological sample. In the context of Calophyllum species, metabolomics can unveil the chemical diversity of the genus and lead to the discovery of new compounds structurally and biosynthetically related to this compound. frontiersin.orgdntb.gov.ua Techniques such as UPLC-MS/MS are central to these investigations, allowing for the rapid and sensitive detection of a wide array of metabolites. frontiersin.org

Studies on various Calophyllum species have revealed a rich phytochemical landscape, characterized by the presence of xanthones, coumarins, chromanones, and triterpenes. researchgate.net A metabolomic analysis of different Calophyllum species would likely reveal a variety of polyprenylated acylphloroglucinols and their precursors, providing insights into the biosynthetic pathway of this compound. For example, a comparative metabolite profiling of different Banisteriopsis species (Malpighiaceae) using UPLC-MS/MS and chemometric tools successfully discriminated the species based on their secondary metabolite profiles, identifying numerous flavonoids and phenolic compounds. frontiersin.org A similar approach applied to Calophyllum sundaicum and related species could map the distribution of this compound and identify novel, structurally analogous compounds.

**Table 2: Representative Metabolites Identified in the Genus Calophyllum*** *(This table lists examples of compound classes and specific compounds found across the genus, illustrating the chemical diversity that can be explored through metabolomic profiling.)

| Compound Class | Examples |

| Polyprenylated Acylphloroglucinols | Sundaicumone A acs.org |

| Coumarins | Calophyllolide, Inophyllum B, Inophyllum C, Inophyllum P free.frresearchgate.net |

| Xanthones | Caloxanthone C, Euxanthone, Trapezifolixanthone researchgate.net |

| Triterpenes | Friedelin, β-Sitosterol, Stigmasterol researchgate.net |

| Flavonoids | Amentoflavone derivatives dntb.gov.ua |

| This is a representative list compiled from multiple sources studying the Calophyllum genus. |

Application of Advanced Separation Techniques for Purity and Identity Confirmation

The isolation and characterization of natural products like this compound necessitate the use of advanced separation and analytical techniques to ensure their purity and confirm their structural identity. Preparative HPLC is a cornerstone for the isolation of pure compounds from complex extracts. acs.org Following isolation, the purity of this compound would be assessed using analytical HPLC-DAD or UPLC-MS. nih.govcapes.gov.br

For identity confirmation, a combination of spectroscopic methods is employed. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. acs.org Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for elucidating the complete chemical structure and stereochemistry of the compound. acs.org The original study on this compound utilized HRESIMS and extensive NMR analysis to establish its structure as a polyprenylated acylphloroglucinol derivative with a novel 3-substituted hexanoic acid unit. acs.org

More advanced techniques like UPLC coupled with ion mobility mass spectrometry (UPLC-IM-MS) can provide an additional dimension of separation based on the size, shape, and charge of the ions, which is particularly useful for separating isomeric compounds that may be indistinguishable by chromatography and mass-to-charge ratio alone. nih.gov This can be critical for the analysis of complex mixtures of PPAPs, as demonstrated in studies on Garcinia species. nih.gov

Chemoinformatic Databases and Data Mining for Structure-Activity Landscape Exploration

Chemoinformatics provides the tools to navigate the vast chemical space of natural products and to predict their biological activities, offering a powerful complement to traditional experimental approaches. nih.gov Large public databases such as PubChem and ChEMBL serve as repositories for chemical structures and their associated biological data. nih.gov These resources can be mined to explore the structure-activity relationships (SAR) of compound classes related to this compound.

By searching these databases for compounds with similar structural features to this compound (i.e., the polyprenylated acylphloroglucinol scaffold), researchers can identify known biological targets and activities associated with this chemical class. This information can guide the design of new experiments to test this compound for similar or novel activities. For instance, other polyprenylated acylphloroglucinols are known to possess a range of biological activities, including anti-HIV, cytotoxic, and anti-inflammatory effects. acs.org

Computational tools can be used to generate molecular fingerprints and perform similarity searches to identify compounds with related structures. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of related compounds to predict the biological activity of new or untested molecules like this compound. nih.gov While this compound itself showed only weak activity against the glucocorticoid receptor, chemoinformatic approaches could help to identify other potential targets or suggest structural modifications that might enhance its activity. acs.org The exploration of the chemical space around this compound using these computational methods could reveal new avenues for drug discovery based on this natural product scaffold.

Future Research Directions and Translational Opportunities

Comprehensive Elucidation of Sundaicumone B's Physiological and Pathological Interactions

The initial screening of this compound revealed weak activity as a glucocorticoid receptor agonist. acs.org However, the broader class of polyprenylated acylphloroglucinols (PPAPs) is known for a wide spectrum of biological effects, suggesting that the full story of this compound's interactions within biological systems is yet to be told. acs.orgfrontiersin.org Future research should pivot to a broader screening approach to identify its primary molecular targets and downstream effects.

A systematic investigation into its potential anticancer properties is a logical starting point. Numerous PPAPs isolated from Hypericum and Garcinia species have demonstrated significant cytotoxic effects against various cancer cell lines. rhhz.netmdpi.com For instance, oblongifolin C and guttiferone K, two PPAPs from Garcinia species, are potent inducers of apoptosis and can reduce tumor growth and metastasis in vivo. rhhz.net Similarly, compounds from the Calophyllum genus have exhibited cytotoxic and anti-inflammatory activities. researchgate.net A comprehensive panel of cancer cell lines should be employed to test the cytotoxic and antiproliferative effects of this compound. Mechanistic studies should follow any positive hits, focusing on pathways commonly modulated by PPAPs, such as the NF-κB and AMPK signaling pathways. researchgate.net

Beyond cancer, the anti-inflammatory and antimicrobial potential of this compound should be thoroughly investigated. The weak glucocorticoid receptor activity could be a starting point for exploring more nuanced anti-inflammatory mechanisms. acs.org Furthermore, given that other PPAPs have shown potent antibacterial activity, particularly against Gram-positive bacteria, this compound should be screened against a panel of clinically relevant bacterial and fungal strains. mdpi.com

Table 1: Reported Biological Activities of Structurally Related Polyprenylated Acylphloroglucinols (PPAPs) and Calophyllum Compounds

| Compound/Extract | Source Organism | Biological Activity | Reference |

| Oblongifolin C | Garcinia oblongifolia | Anticancer, induces apoptosis, inhibits tubulin assembly | rhhz.net |

| Guttiferone K | Garcinia sp. | Anticancer, induces apoptosis | rhhz.net |

| Hyperforin | Hypericum perforatum | Antidepressant, anticancer, antimicrobial | acs.orgmdpi.com |

| Calophyllolide | Calophyllum inophyllum | Osteogenic activity | mdpi.com |

| Calophyllum membranaceum extract | Calophyllum membranaceum | Anti-inflammatory | researchgate.net |

Development of Advanced In Vitro Models for Preclinical Evaluation

To bridge the gap between initial screenings and clinical applications, the use of advanced in vitro models is paramount. Traditional 2D cell cultures, while useful for high-throughput screening, often fail to recapitulate the complexity of human tissues. Future preclinical evaluations of this compound should leverage cutting-edge technologies like organ-on-a-chip and 3D bioprinted tissues.

These microfluidic devices can simulate the dynamic microenvironment of human organs, providing more physiologically relevant data on the efficacy and potential toxicity of this compound. For example, a "tumor-on-a-chip" model could be used to assess the compound's ability to penetrate solid tumors and exert its cytotoxic effects in a more realistic setting that includes stromal cells and immune components. Similarly, a "liver-on-a-chip" could provide early insights into its metabolism and potential hepatotoxicity, a crucial step in de-risking the compound for further development. 3D bioprinted tissues offer another layer of complexity, allowing for the creation of structured tissue models that more accurately mimic the architecture of native tissues.

Omics-Based Approaches to Uncover Systems-Level Biological Effects

To gain a holistic understanding of this compound's mechanism of action, "omics" technologies should be employed. These approaches can provide an unbiased, systems-level view of the molecular changes induced by the compound.

Transcriptomics (RNA-seq): This will reveal changes in gene expression in response to this compound treatment, helping to identify the signaling pathways and cellular processes it modulates.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify the direct protein targets of this compound and the downstream effectors of its activity.

Metabolomics: This will provide insights into how this compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating the data from these different omics platforms will be crucial for constructing a comprehensive picture of this compound's biological effects and for identifying potential biomarkers for its activity. Computational tools, such as the NAPROC-13 database used for structural revision of natural products, can also be adapted to analyze and interpret the complex datasets generated by omics studies. pageplace.de

Exploration of Combination Therapies with this compound and Other Bioactive Agents

Given that many natural products exhibit synergistic effects when combined with other therapeutic agents, the potential of this compound in combination therapies should be explored. A particularly promising avenue is in the context of overcoming drug resistance in cancer. For instance, a synthetic PPAP analog has been shown to overcome resistance to the BCL-2 inhibitor venetoclax (B612062) in acute myeloid leukemia (AML) by suppressing the expression of MCL-1 and BCL-XL, two key anti-apoptotic proteins. ashpublications.org

This suggests that this compound could be investigated as a chemosensitizer or as an adjunct to targeted therapies. A systematic screening of this compound in combination with a library of approved anticancer drugs could identify synergistic interactions. Mechanistic studies would then be required to understand the basis of this synergy, which could involve complementary mechanisms of action or the modulation of drug resistance pathways.

Sustainable Bioprospecting and Biotechnological Production Strategies for this compound

The long-term therapeutic development of this compound will depend on a sustainable and reliable supply. Over-harvesting of the source plant, Calophyllum sundaicum, is not a viable long-term strategy. Therefore, research into sustainable production methods is essential.

Bioprospecting and Conservation: Further bioprospecting of Calophyllum species may reveal other, potentially more potent, analogs of this compound. This work should be conducted in parallel with conservation efforts to protect the biodiversity of these valuable medicinal plants. The fact that some Calophyllum species are already being investigated for biodiesel production highlights the need for a coordinated approach to their sustainable use. nih.govnih.gov

Biotechnological Production: Plant cell culture and metabolic engineering offer promising alternatives to wild harvesting. Establishing cell cultures of C. sundaicum could provide a controlled and scalable source of this compound. journalarrb.com Furthermore, identifying the biosynthetic pathway of this compound would open the door to metabolic engineering approaches. The genes encoding the enzymes responsible for its synthesis could be transferred to a microbial host, such as yeast or bacteria, for large-scale, fermentative production. This approach has been successfully used for the production of other complex natural products and offers a sustainable and cost-effective manufacturing solution.

Q & A

Q. Ethical and Reporting Standards :

- Avoid data fabrication/falsification; document raw data and preprocessing steps transparently .

- Cite primary literature for known compounds and provide full characterization for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.